3H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

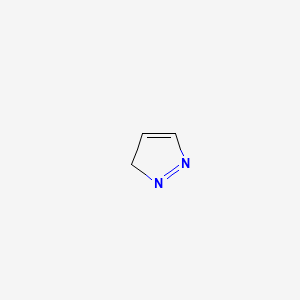

3H-pyrazole is a pyrazole. It is a tautomer of a 1H-pyrazole and a 4H-pyrazole.

Wissenschaftliche Forschungsanwendungen

Biological Activities

3H-Pyrazole compounds exhibit a wide range of biological activities, making them valuable in pharmaceutical development. The following table summarizes key biological activities associated with this compound derivatives:

| Biological Activity | Description | Representative Compounds |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways, useful in treating conditions like arthritis. | Aminopyrine, Phenylbutazone |

| Antimicrobial | Effective against various bacteria and fungi. | Pyrazole derivatives with aliphatic amides |

| Antiviral | Activity against viruses such as hepatitis A and herpes simplex. | 4,5-disubstituted pyrazole derivatives |

| Anticancer | Inhibition of cancer cell proliferation through various mechanisms. | Compounds targeting Aurora kinases |

| ACE Inhibitory | Potential for treating hypertension by inhibiting angiotensin-converting enzyme. | Trisubstituted pyrazole derivatives |

Case Studies

- Anti-inflammatory Activity : A study synthesized 22 1,3,4-trisubstituted pyrazole derivatives that were evaluated for anti-inflammatory properties using the carrageenan-induced paw edema method. Compound 5a exhibited an inhibition rate of 84.2%, comparable to diclofenac (86.72%) .

- Antimicrobial Properties : Research on novel 1,5-diaryl pyrazoles showed significant antibacterial activity against E. coli and S. aureus. The presence of specific pharmacophores enhanced their efficacy .

- Antiviral Efficacy : Derivatives containing halogen substituents demonstrated potent antiviral activity against a range of viruses in cell culture assays. One compound was particularly effective against hepatitis A virus .

- Kinase Inhibition : A series of pyrazole-based compounds were developed to inhibit Aurora kinases, crucial for cancer cell division. Compound 7a showed IC50 values of 0.18 μM against human colon carcinoma cells .

Agricultural Applications

In addition to medicinal uses, this compound compounds have also been explored for their agricultural applications. For instance, a synthetic derivative named EH-1 displayed ethylene-like activity in inducing plant responses such as stem elongation and apical hook formation in Arabidopsis seedlings . This suggests potential uses in plant growth regulation.

Synthetic Methodologies

The synthesis of this compound derivatives typically involves reactions such as:

Eigenschaften

CAS-Nummer |

288-12-0 |

|---|---|

Molekularformel |

C3H4N2 |

Molekulargewicht |

68.08 g/mol |

IUPAC-Name |

3H-pyrazole |

InChI |

InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-2H,3H2 |

InChI-Schlüssel |

DEEPVUMBLJVOEL-UHFFFAOYSA-N |

SMILES |

C1C=CN=N1 |

Kanonische SMILES |

C1C=CN=N1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.